2-(4-Methylanilino)cyclopent-2-en-1-one
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Overview
Description
2-(4-Methylanilino)cyclopent-2-en-1-one is an organic compound with the molecular formula C₁₂H₁₃NO It is a derivative of cyclopentenone, where the amino group is substituted with a 4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylanilino)cyclopent-2-en-1-one typically involves the reaction of p-toluidine with cyclopent-2-en-1-one. One common method is the one-pot synthesis, where aromatic aldehydes react with aliphatic ketones in the presence of thionyl chloride in anhydrous ethanol. This method provides a simple and efficient route to obtain derivatives of cyclopent-2-en-1-one with reasonable yields .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylanilino)cyclopent-2-en-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the carbonyl group under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include quinones, amines, and substituted cyclopentenones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(4-Methylanilino)cyclopent-2-en-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Methylanilino)cyclopent-2-en-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo enolization and protonation steps, leading to the migration of double bonds and formation of reactive intermediates. These intermediates can then interact with biological molecules, leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
2-Cyclopenten-1-one: A simpler analog without the 4-methylphenyl substitution.
4-Methylcyclopent-2-en-1-one: Similar structure but lacks the anilino group.
Cyclopentadienyl Compounds: These compounds share the cyclopentene ring but have different substituents.
Uniqueness
2-(4-Methylanilino)cyclopent-2-en-1-one is unique due to the presence of both the cyclopentenone ring and the 4-methylphenylamino group. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
112152-02-0 |
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Molecular Formula |
C12H13NO |
Molecular Weight |
187.24 g/mol |
IUPAC Name |
2-(4-methylanilino)cyclopent-2-en-1-one |
InChI |
InChI=1S/C12H13NO/c1-9-5-7-10(8-6-9)13-11-3-2-4-12(11)14/h3,5-8,13H,2,4H2,1H3 |
InChI Key |
VIEJWJAKTUXTRX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=CCCC2=O |
Origin of Product |
United States |
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